molecular formula C8H4F3N3O B12952839 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde

Cat. No.: B12952839
M. Wt: 215.13 g/mol
InChI Key: ZZUNNBFQZBGNBM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[3,4-c]pyridine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde typically involves multicomponent reactions and cyclization processes. One common method includes the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . This one-pot multicomponent procedure is efficient and yields the desired compound with good purity.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted reactions and multicomponent approaches are favored due to their efficiency and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7-5-1-4(3-15)12-2-6(5)13-14-7/h1-3H,(H,13,14)

InChI Key

ZZUNNBFQZBGNBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C(F)(F)F)C=O

Origin of Product

United States

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